Stereochemical Specificity: Patent-Driven Requirement for the cis-Isomer in Plk1 Inhibitors
The differentiation between cis (755039-90-8) and trans (876461-31-3) isomers is absolute in the context of dihydropteridinone Plk1 inhibitor synthesis. The cis-configuration is a mandatory, explicitly claimed substructure in key patents, whereas the trans-configuration is not mentioned, rendering the trans-isomer a non-starter for this established application [1]. The precise stereochemistry (1S,4S) ensures the correct spatial orientation of the piperazine and cyclohexylamine moieties required for downstream target engagement [2].
| Evidence Dimension | Stereochemical Configuration Requirement for Plk1 Inhibitor Synthesis |
|---|---|
| Target Compound Data | cis-(1S,4S)-configuration (CAS 755039-90-8) |
| Comparator Or Baseline | trans-(1r,4r)-configuration (CAS 876461-31-3) |
| Quantified Difference | Binary: cis isomer is explicitly claimed in patents (e.g., US2012/184543 A1); trans isomer is not mentioned and therefore unsuitable. |
| Conditions | Patent claims for dihydropteridinone derivatives as Plk1 inhibitors. |
Why This Matters
For researchers synthesizing patented Plk1 inhibitor scaffolds, procuring the correct cis-isomer is not optional; using the trans-isomer would produce an off-patent diastereomer with unknown and likely inferior biological activity, potentially invalidating years of research.
- [1] SHANGHAI HENGRUI PHARMACEUTICAL CO., LTD.; JIANGSU HENGRUI MEDICINE CO., LTD. US Patent US2012/184543 A1, 2012. View Source
- [2] BOEHRINGER INGELHEIM INTERNATIONAL GMBH; BOEHRINGER INGELHEIM PHARMA GMBH and CO. KG. Patent WO2006/018182 A1, 2006. View Source
